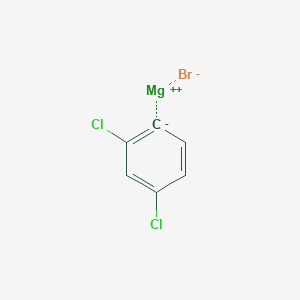

2,4-Dichlorophenylmagnesium bromide

Description

Historical Trajectory and Fundamental Significance of Grignard Reagents

The discovery of organomagnesium compounds by French chemist Victor Grignard in 1900 marked a watershed moment in organic synthesis. numberanalytics.comthermofisher.comacs.org This breakthrough, for which he was awarded the Nobel Prize in Chemistry in 1912, provided a relatively straightforward and highly effective method for forming carbon-carbon bonds, a fundamental transformation in the construction of organic molecules. numberanalytics.comacechemistry.co.ukbyjus.com Prior to Grignard's work, creating these bonds was a significant challenge for chemists. numberanalytics.com Grignard reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are prepared by reacting an organic halide with magnesium metal, typically in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thermofisher.comacechemistry.co.ukgeeksforgeeks.org The ether solvent is crucial as it stabilizes the organomagnesium compound. byjus.comlibretexts.org

The fundamental significance of Grignard reagents lies in the nucleophilic character of the carbon atom bonded to magnesium. numberanalytics.comlibretexts.org The large difference in electronegativity between carbon (2.55) and magnesium (1.31) results in a highly polar covalent bond, where the carbon atom bears a partial negative charge. numberanalytics.comgeeksforgeeks.org This makes the carbon atom a potent nucleophile, capable of attacking a wide range of electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones to form alcohols. thermofisher.comacechemistry.co.ukebsco.com This reactivity has made Grignard reagents a cornerstone in the synthesis of a vast array of organic compounds, including alcohols, carboxylic acids, and complex natural products. numberanalytics.comthermofisher.comacechemistry.co.uk

Distinctive Attributes of Arylmagnesium Halides in Synthetic Methodologies

Arylmagnesium halides, where the magnesium is attached to an aromatic ring, share the fundamental reactivity of their alkyl counterparts but also possess unique characteristics that make them particularly valuable in synthetic organic chemistry. The formation of aryl Grignard reagents, like their alkyl counterparts, involves the reaction of an aryl halide with magnesium metal. libretexts.org Both aryl and alkyl halides react with magnesium to form these valuable reagents. libretexts.org

One of the most significant applications of arylmagnesium halides is in cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials. nih.gov These reactions, often catalyzed by transition metals like nickel, palladium, or iron, involve the coupling of the aryl Grignard reagent with another aryl halide. nih.govnih.govresearchgate.net The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity, minimizing the formation of undesired homocoupling byproducts. nih.gov Furthermore, the reactivity of aryl Grignard reagents can be influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups can affect the nucleophilicity of the reagent, while sterically demanding groups can influence its reaction profile.

Specific Focus on 2,4-Dichlorophenylmagnesium Bromide: Context and Relevance

This compound is a specific arylmagnesium halide that holds relevance in various synthetic applications due to the presence of the two chlorine atoms on the phenyl ring. These halogen atoms can influence the reactivity of the Grignard reagent and introduce specific properties to the final products.

The preparation of this compound follows the general procedure for Grignard reagent synthesis, involving the reaction of 2,4-dichlorobromobenzene with magnesium metal in a suitable ether solvent. The resulting reagent is a powerful nucleophile used to introduce the 2,4-dichlorophenyl group into a variety of molecules.

A key area of application for this reagent is in the synthesis of pharmaceutical intermediates and agrochemicals. The 2,4-dichlorophenyl moiety is a structural component found in a number of biologically active compounds. For instance, it can be a precursor in the synthesis of certain antidepressant compounds and fungicides. The presence of the chlorine atoms can enhance the biological activity or modify the physical properties of the target molecule.

In the realm of materials science, the incorporation of the 2,4-dichlorophenyl group can impart desirable characteristics such as flame retardancy and thermal stability to polymers. Research has shown that modifying polymers with this group can significantly improve their performance in high-temperature applications.

The following sections will provide a more in-depth analysis of the chemical properties, synthesis, and key applications of this compound, supported by detailed research findings and data.

Properties

IUPAC Name |

magnesium;1,3-dichlorobenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXGZKGCJYYFHM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=[C-]1)Cl)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation for Arylmagnesium Bromide Formation

Preparation Protocols for 2,4-Dichlorophenylmagnesium Bromide

The successful synthesis of this compound from 2,4-dichlorobromobenzene and magnesium metal hinges on the careful control of several experimental parameters.

The purity of the reagents, particularly the magnesium metal, is paramount for a successful Grignard reaction. The surface of magnesium is typically coated with a passivating layer of magnesium oxide, which is unreactive towards organic halides and can hinder the reaction. mnstate.edubyjus.com Therefore, using high-purity magnesium turnings is recommended to minimize the presence of this oxide layer and other impurities that can impede the reaction. alfa-chemistry.com Some sources suggest that physically abrading the magnesium turnings, for instance by grinding them in a mortar and pestle, can expose a fresh, reactive metal surface. reddit.comquora.com

Controlling the reaction temperature is another critical factor. The formation of this compound is an exothermic process. Maintaining a controlled temperature, typically between 20–30°C, is crucial to prevent the formation of side products, such as those resulting from Wurtz coupling. Monitoring the reaction exotherm allows for controlled addition of the aryl halide, ensuring a smooth and efficient reaction. mt.com The use of a slight excess of the Grignard reagent can also help to drive the reaction to completion and compensate for any reagent that may react with trace amounts of water. quora.comnumberanalytics.com

Table 1: Key Parameters for Optimizing this compound Synthesis

| Parameter | Recommendation | Rationale |

|---|---|---|

| Magnesium Purity | High-purity turnings alfa-chemistry.com | Minimizes unreactive magnesium oxide layer and other impurities. mnstate.edubyjus.com |

| Temperature Control | 20–30°C | Prevents side reactions like Wurtz coupling due to the exothermic nature of the reaction. |

| Reagent Ratio | Slight excess of Grignard reagent quora.comnumberanalytics.com | Ensures complete reaction of the substrate and compensates for losses due to moisture. quora.comnumberanalytics.com |

| Reaction Monitoring | Monitor exotherm mt.com | Allows for controlled addition of the aryl halide and maintains a safe reaction profile. mt.com |

The choice of solvent is critical for the formation and stability of the Grignard reagent. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are the most commonly used because they are aprotic and can solvate the magnesium species, facilitating the reaction. byjus.comquora.com THF is a popular choice for the synthesis of this compound. acs.org These solvents play a crucial role in the Schlenk equilibrium, which describes the distribution of different organomagnesium species in solution. wikipedia.orgacs.org

To overcome the passivating magnesium oxide layer and initiate the reaction, activating agents are often employed. mnstate.edustackexchange.com Iodine is a common activating agent that reacts with small, exposed areas of magnesium metal, helping to break up the oxide layer and expose more of the reactive Mg(0) surface. reddit.comacs.org The disappearance of the characteristic purple color of iodine can serve as a visual indicator that the reaction has been initiated. mnstate.edu

1,2-Dibromoethane (ethylene dibromide) is another effective activating agent. stackexchange.comresearchgate.netwvu.edu It reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, which helps to clean the magnesium surface. stackexchange.comwvu.edu The evolution of ethylene bubbles provides a clear visual cue that the activation process is underway. stackexchange.com Other activating agents include methyl iodide and diisobutylaluminum hydride (DIBAH), which can facilitate the initiation of the reaction at lower temperatures. acs.orgstackexchange.comresearchgate.net

Table 2: Common Activating Agents for Grignard Reagent Formation

| Activating Agent | Mechanism of Action | Observational Cue |

|---|---|---|

| Iodine | Reacts with Mg(0) to disrupt the MgO layer. reddit.comacs.org | Disappearance of purple iodine color. mnstate.edu |

| 1,2-Dibromoethane | Reacts with Mg to form ethylene gas and MgBr₂, cleaning the surface. stackexchange.comwvu.edu | Evolution of ethylene bubbles. stackexchange.com |

| Methyl Iodide | Reacts with Mg to form a more reactive Grignard reagent (MeMgI). researchgate.net | - |

| DIBAH | Activates the magnesium surface and dries the reaction mixture. acs.org | Allows for initiation at lower temperatures. acs.org |

Grignard reagents are highly sensitive to moisture and will react readily with water, which would quench the reagent and prevent the desired reaction from occurring. quora.comfiveable.measkfilo.com Therefore, maintaining strictly anhydrous (water-free) conditions is absolutely essential for a successful synthesis. fiveable.meacs.org This is achieved by thoroughly drying all glassware before use and using anhydrous solvents. askfilo.com

In addition to being sensitive to moisture, Grignard reagents can also react with atmospheric oxygen. alfa-chemistry.comwikipedia.org To prevent this, the reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. askfilo.comacs.org This is accomplished by performing the reaction in a closed system connected to a source of inert gas, often using a Schlenk line or a glovebox for more sensitive applications. mt.com A drying tube filled with a desiccant like calcium chloride can also be used to protect the reaction from atmospheric moisture. quora.com

Mechanistic Investigations into Grignard Reagent Formation

The precise mechanism of Grignard reagent formation has been a subject of extensive research and debate. While a detailed picture is complex, evidence points towards the involvement of radical species and the critical role of the magnesium surface.

The formation of an aryl Grignard reagent is widely believed to proceed through a single electron transfer (SET) from the magnesium metal to the aryl halide. rsc.orgrsc.org This initial electron transfer results in the formation of a radical anion, which then fragments to produce an aryl radical and a halide anion. acs.org The existence of these radical intermediates has been supported by various studies, including the use of radical probes that undergo characteristic cyclization reactions. researchgate.net

While the reaction is generally thought to proceed via a nucleophilic addition mechanism, sterically hindered substrates may favor an SET pathway. organic-chemistry.org In some cross-coupling reactions involving aryl Grignard reagents, it has been proposed that the entire propagation cycle consists of anion radical intermediates. rsc.orgrsc.org However, in other contexts, such as certain iron-catalyzed coupling reactions, the involvement of free radical intermediates in the coupling step has been excluded, although their potential role in the initial oxidative addition step remains a possibility. nih.gov The oxidation of Grignard reagents with oxygen also involves radical intermediates. wikipedia.org

The formation of the Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. byjus.comacs.orgalfredstate.edu The reaction does not occur uniformly across the entire surface but rather initiates at a finite number of discrete, reactive sites. acs.org These initiation sites are thought to be located at crystal defects, dislocations, or impurities on the magnesium surface. acs.org

Once initiated, the reaction proceeds by the growth of these reactive sites rather than the formation of new ones. acs.org The passivating layer of magnesium oxide that coats the metal must be breached for the reaction to begin. mnstate.edubyjus.com Activating agents, as discussed previously, facilitate this by reacting with the magnesium at points where the oxide layer is thin or defective, thereby creating more reactive sites. acs.orgresearchgate.net Mechanical methods, such as scratching or bending the magnesium, can also create dislocations and fresh surfaces, which act as initiation points for the reaction. acs.org

Divergent Mechanistic Interpretations for Aryl Halide Systems

The formation of Grignard reagents from aryl halides, such as the synthesis of this compound, has been a subject of extensive research, leading to multiple mechanistic proposals. byjus.comacs.orgucalgary.ca The exact mechanism is not conclusively established and is thought to be complex, potentially involving radical intermediates. leah4sci.com The reaction occurs on the surface of the magnesium metal. acs.org

One long-standing proposal involves the formation of radical intermediates. acs.orgresearchgate.net This mechanism suggests that the reaction initiates with a single electron transfer from the magnesium metal to the aryl halide. This transfer results in the formation of an aryl radical and a magnesium halide radical cation. These reactive species can then combine to form the Grignard reagent. Evidence for this radical pathway comes from studies using radical probes, which are molecules designed to rearrange or react in a predictable manner if a radical is formed. acs.orgresearchgate.net For instance, the use of highly efficient radical probes involving the hex-5-enyl rearrangement has provided direct evidence of radical intermediates during the formation of aryl Grignard reagents. acs.orgresearchgate.net

However, the observation that some Grignard reactions with certain vinyl and aryl halides show little to no radical isomerization, even when the corresponding radicals are known to isomerize rapidly, has led to the proposal of a non-radical, or dianionic, mechanism. acs.org This pathway suggests a two-electron transfer from the magnesium to the aryl halide, forming a dianion intermediate which then reacts to form the Grignard reagent. acs.org It has been suggested that the potential for aryl halides to reach a dianion stage is a key difference compared to alkyl halides. acs.org

The nature of the solvent and the state of the magnesium surface also play crucial roles. byjus.comacs.org The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent. leah4sci.comadichemistry.com The magnesium surface can have a layer of magnesium oxide, which is unreactive, and breaking up the magnesium can expose fresh, unoxidized metal, accelerating the reaction. byjus.com

Influence of Substituent Effects on Formation Mechanism

The nature and position of substituents on the aromatic ring significantly influence both the rate of formation and the reaction mechanism of aryl Grignard reagents. Electron-withdrawing and sterically bulky substituents on the aryl halide can favor a radical mechanism. operachem.com

In the case of this compound, the two chlorine atoms are electron-withdrawing groups. This electronic effect can influence the stability of the potential radical or anionic intermediates. The presence of these substituents can affect the reduction potential of the aryl halide, which in turn influences whether a single-electron transfer (radical pathway) or a two-electron transfer (dianionic pathway) is more favorable. operachem.com

Research has shown that substrates with lower reduction potentials and bulky substituents tend to follow a radical mechanism. operachem.com The aromaticity of the ring can stabilize the organomagnesium radical intermediate through electron delocalization. operachem.com Conversely, less bulky aromatic substrates may favor a nucleophilic addition pathway. operachem.com

The halide itself also plays a role, with the reactivity order being I > Br > Cl. ucalgary.ca For aryl chlorides, the reaction with magnesium can be more challenging compared to aryl bromides or iodides. sciencemadness.org

The interplay of these electronic and steric factors determines the predominant reaction pathway. For this compound, the electron-withdrawing nature of the chlorine atoms would likely influence the stability of any charged or radical intermediates, thereby affecting the mechanistic course of its formation.

Nucleophilic Reactivity and Carbon Carbon Bond Formation with 2,4 Dichlorophenylmagnesium Bromide

Additions to Carbonyl Derivatives

Reactions with Aldehydes and Ketones: Synthesis of Substituted Alcohols

2,4-Dichlorophenylmagnesium bromide, a Grignard reagent, functions as a strong carbon-based nucleophile. masterorganicchemistry.com It readily attacks the electrophilic carbon atom of aldehydes and ketones, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.comkhanacademy.orgyoutube.com This addition reaction proceeds through a tetrahedral intermediate which, upon subsequent acidic workup, yields substituted secondary or tertiary alcohols. khanacademy.orgyoutube.comorganicchemistrytutor.com The reaction is typically conducted in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by water. youtube.comwikipedia.org

The synthetic utility of this reaction is highlighted in the preparation of various biologically active compounds. For instance, it has been employed as a key step in the synthesis of antifungal agents.

Table 1: Synthesis of Substituted Alcohols

| Reactant 1 (Carbonyl) | Reactant 2 (Grignard) | Product (Alcohol) |

|---|---|---|

| Aldehyde | This compound | Secondary Alcohol |

| Ketone | This compound | Tertiary Alcohol |

Reactivity with Esters, Anhydrides, and Nitriles: Access to Ketones and Tertiary Alcohols

The reaction of this compound with esters and acid anhydrides can lead to either ketones or tertiary alcohols, depending on the reaction conditions. When one equivalent of the Grignard reagent is used, the reaction can be stopped at the ketone stage. However, the intermediate ketone is also reactive towards the Grignard reagent, and the use of excess reagent leads to the formation of a tertiary alcohol where two identical substituents have been added. masterorganicchemistry.com

The reaction with nitriles provides a direct route to ketones. masterorganicchemistry.com The Grignard reagent adds to the nitrile carbon to form an imine anion, which is then hydrolyzed in a subsequent step with aqueous acid to yield a ketone. masterorganicchemistry.comlibretexts.org This method is often advantageous as the intermediate imine is generally less reactive than a ketone towards the Grignard reagent, thus minimizing the formation of tertiary alcohol byproducts. masterorganicchemistry.com

Table 2: Reactivity with Esters and Nitriles

| Reactant 1 | Reactant 2 (Grignard) | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Ester | This compound (1 equiv) | Ketone | Ketone |

| Ester | This compound (2 equiv) | Tertiary Alkoxide | Tertiary Alcohol |

Ring Opening of Epoxides and Other Cyclic Ethers

This compound can also act as a nucleophile in the ring-opening of epoxides. masterorganicchemistry.com This reaction proceeds via an S(_N)2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. libretexts.orgorganicchemistrytutor.com The attack generally occurs at the less sterically hindered carbon of the epoxide. organicchemistrytutor.comlibretexts.orgorganicchemistrytutor.com This reaction is a valuable method for the formation of β-substituted alcohols, effectively adding a 2-hydroxyethyl group to the Grignard reagent's organic framework. libretexts.org While epoxides are highly susceptible to this reaction due to their ring strain, other less strained cyclic ethers like tetrahydrofuran are generally unreactive towards Grignard reagents under normal conditions. youtube.com

Cross-Coupling Methodologies

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Kumada Coupling and Related Processes)

This compound is a competent partner in palladium-catalyzed cross-coupling reactions, particularly the Kumada coupling. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between the Grignard reagent and an organic halide. wikipedia.org The catalytic cycle typically involves the oxidative addition of the organic halide to a palladium(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.net This methodology is versatile and has been successfully applied to a variety of aryl and vinyl halides. wikipedia.org The choice of palladium catalyst and ligands can be crucial for achieving high yields. organic-chemistry.org

Nickel- and Copper-Mediated Coupling Pathways

Nickel catalysts are frequently used as a more economical alternative to palladium for Kumada-type cross-coupling reactions. organic-chemistry.orgscispace.com Nickel(II) complexes, such as NiCl₂, can effectively catalyze the coupling of Grignard reagents with aryl and vinyl halides. wikipedia.orgorganic-chemistry.orgscispace.com These reactions are believed to proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. scispace.com The presence of additives, such as 1,3-butadiene, can have a remarkable effect on the efficiency of nickel-catalyzed couplings with alkyl halides. scispace.comrsc.org

Copper salts, such as copper(I) cyanide, can also mediate the cross-coupling of Grignard reagents with organic halides. organic-chemistry.orgresearchgate.net These reactions are particularly useful for coupling with functionalized partners that might be sensitive to the more reactive palladium or nickel catalysts. organic-chemistry.org Copper-catalyzed couplings can often be performed at low temperatures and can tolerate a range of functional groups, including esters and nitriles. organic-chemistry.org

Table 3: Cross-Coupling Methodologies

| Catalyst | Coupling Partner | Reaction Type |

|---|---|---|

| Palladium | Aryl/Vinyl Halide | Kumada Coupling |

| Nickel | Aryl/Vinyl/Alkyl Halide | Kumada-type Coupling |

Formation of Substituted Biaryls and Carbon-Heteroatom Bonds

This compound is a versatile reagent in the synthesis of complex organic molecules, particularly in the formation of substituted biaryls and the introduction of carbon-heteroatom bonds. These reactions are fundamental in the production of pharmaceuticals and other fine chemicals.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, utilize this compound to create biaryl compounds. In these reactions, the Grignard reagent couples with an aryl halide in the presence of a palladium catalyst. The dichloro-substituents on the phenyl ring of the Grignard reagent have an electron-withdrawing effect, which can enhance its reactivity in these coupling reactions.

Beyond the formation of carbon-carbon bonds, this compound can also be employed to establish carbon-heteroatom bonds. This is achieved by reacting the Grignard reagent with various electrophiles containing a heteroatom. For instance, reaction with a sulfur-based electrophile would lead to the formation of a carbon-sulfur bond, yielding a substituted thioether. Similarly, reactions with appropriate silicon or tin electrophiles can be used to form carbon-silicon or carbon-tin bonds, respectively.

Other Selective Transformations

Beyond its primary role in forming carbon-carbon bonds, this compound can participate in other selective chemical transformations, expanding its utility in organic synthesis.

Substitution Reactions with Halogens or Other Leaving Groups

This compound can undergo substitution reactions where the magnesium bromide moiety is replaced by a halogen atom. This can be achieved by treating the Grignard reagent with a halogen source such as iodine (I₂) or bromine (Br₂). This reaction proceeds via an electrophilic attack by the halogen on the carbon atom bearing the magnesium, resulting in the formation of 1-bromo-2,4-dichlorobenzene (B72097) or 1-iodo-2,4-dichlorobenzene. This provides a pathway to introduce different halogen atoms onto the aromatic ring, which can be valuable for subsequent synthetic steps.

Furthermore, this Grignard reagent can displace other leaving groups in certain organic molecules, although this is a less common application compared to its nucleophilic addition and cross-coupling reactions. The success of such substitution reactions depends on the nature of the substrate and the specific reaction conditions employed.

Magnesium-Halogen Exchange Protocols

Magnesium-halogen exchange is a powerful method for the preparation of Grignard reagents, particularly for those that are difficult to synthesize via the traditional reaction of an aryl halide with magnesium metal. This is especially relevant for the synthesis of highly functionalized Grignard reagents. scribd.com

In this protocol, an organic halide, typically an aryl iodide or bromide, is treated with a simple Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu An equilibrium is established where the magnesium is exchanged between the two organic groups. The position of this equilibrium is influenced by the relative stability of the two Grignard reagents formed.

For the preparation of this compound, one could envision a scenario starting from 1-bromo-2,4-dichloro-iodobenzene. The more reactive carbon-iodine bond would preferentially undergo exchange with a reagent like i-PrMgCl, leading to the formation of the desired 2,4-dichlorophenylmagnesium iodide. The rate of magnesium-halogen exchange is significantly faster for aryl iodides compared to aryl bromides. princeton.edu The presence of electron-withdrawing groups, such as the chlorine atoms in the 2 and 4 positions, accelerates the rate of this exchange. harvard.edu

Factors Governing Chemo- and Regioselectivity

The reactivity and selectivity of this compound in chemical reactions are governed by a combination of electronic and steric factors. These factors determine which part of a molecule the Grignard reagent will react with (chemoselectivity) and at which specific position (regioselectivity).

Electronic Effects of Dichloro-Substitution on Nucleophilicity and Electrophilic Attack Preference

The two chlorine atoms on the phenyl ring of this compound exert a significant electronic influence on its reactivity. Chlorine is an electronegative atom and thus has an electron-withdrawing inductive effect. This effect reduces the electron density on the carbon atom bonded to the magnesium, thereby decreasing its nucleophilicity compared to an unsubstituted phenylmagnesium bromide.

This reduced nucleophilicity can be advantageous in certain reactions, leading to higher selectivity. For instance, in reactions with molecules containing multiple electrophilic sites, the less reactive this compound may react preferentially with the most electrophilic site, whereas a more reactive Grignard reagent might react indiscriminately.

The positions of the chlorine atoms also direct the preference for electrophilic attack in cross-coupling reactions. The electronic landscape of the aromatic ring influences the ease with which the palladium catalyst can undergo oxidative addition, a key step in the catalytic cycle of cross-coupling reactions.

Steric Hindrance and Ligand Control in Directed Syntheses

Steric hindrance, the spatial arrangement of atoms in a molecule, plays a crucial role in directing the outcome of reactions involving this compound. The chlorine atom at the 2-position (ortho to the carbon-magnesium bond) can sterically hinder the approach of the Grignard reagent to a bulky electrophile. This can be exploited to achieve regioselectivity in reactions with molecules that have multiple reaction sites.

In transition metal-catalyzed reactions, such as the manganese-catalyzed cross-coupling of aryl halides and Grignard reagents, the ligands attached to the metal center can be used to control the steric environment around the catalytic site. dtu.dk By choosing appropriate ligands, one can favor the formation of a specific product by making the transition state leading to other products sterically unfavorable. This ligand control is a powerful tool for achieving high selectivity in directed syntheses.

For example, in a cross-coupling reaction, a bulky ligand on the palladium catalyst might prevent the reaction from occurring at a sterically congested site on the coupling partner, thus directing the reaction to a more accessible position.

Influence of Solvent Coordination and Reaction Temperature on Selectivity

The selectivity of nucleophilic addition reactions involving this compound is critically dependent on the choice of solvent and the reaction temperature. These parameters exert significant control over the reactivity of the Grignard reagent, influencing the formation of different structural isomers and stereoisomers. The solvent's ability to coordinate with the magnesium center and the thermal energy of the system can dictate the reaction pathway, leading to preferential formation of one product over another.

The solvents most commonly employed in Grignard reactions, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are not inert bystanders but active participants in the reaction mechanism. They function as Lewis bases, donating electron pairs to the electrophilic magnesium atom of the Grignard reagent. This coordination is essential for stabilizing the organomagnesium species in solution. The nature of this solvent coordination directly impacts the reactivity and, consequently, the selectivity of the Grignard reagent.

THF is a more polar and stronger Lewis base than diethyl ether. This results in a more strongly solvated Grignard reagent, which can influence the Schlenk equilibrium. The Schlenk equilibrium describes the distribution of the organomagnesium species in solution between the dialkylmagnesium (R₂Mg) and the magnesium halide (MgX₂), and the Grignard reagent itself (RMgX). The position of this equilibrium, which is influenced by the solvent, can affect the nucleophilicity and steric bulk of the active Grignard species, thereby altering the selectivity of its reactions. For instance, reactions in THF are often faster than in diethyl ether due to the enhanced solubility and stabilization of the Grignard reagent.

Reaction temperature is another crucial factor governing selectivity. Lower temperatures generally favor the thermodynamically more stable product, leading to higher selectivity. This is because at lower kinetic energy, the reaction is more likely to proceed through the transition state with the lowest activation energy. Conversely, higher temperatures can provide enough energy to overcome higher activation barriers, potentially leading to a mixture of products or favoring the kinetically controlled product. In some cases, elevated temperatures are necessary to initiate the reaction, but a careful balance must be struck to avoid compromising selectivity.

The interplay between solvent and temperature is therefore a powerful tool for chemists to direct the outcome of reactions with this compound. By carefully selecting the solvent and controlling the reaction temperature, it is possible to achieve high yields of the desired isomer, which is of paramount importance in the synthesis of complex molecules such as pharmaceuticals and agrochemicals.

The following table provides illustrative examples of how solvent and temperature can influence the yield of reactions between this compound and different carbonyl compounds.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| This compound | Ketone | Tetrahydrofuran (THF) | 0 | 85 |

| This compound | Aldehyde | Diethyl ether (Et₂O) | -78 | 90 |

This data is illustrative and based on typical outcomes for Grignard reactions. Actual yields may vary depending on specific substrate and reaction conditions.

Advanced Applications in Complex Organic Synthesis

Pharmaceutical and Agrochemical Building Blocks

As a potent organometallic nucleophile, 2,4-Dichlorophenylmagnesium bromide is a key starting material for introducing the 2,4-dichlorophenyl moiety into more complex structures. This structural unit is a common feature in many biologically active compounds, making the Grignard reagent a valuable building block in medicinal and agricultural chemistry.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Key Intermediates

This compound is utilized in the synthesis of various pharmaceutical intermediates. sigmaaldrich.com Its fundamental reaction with carbonyl compounds, such as ketones, allows for the creation of tertiary alcohols, which are crucial precursors in drug development. sigmaaldrich.com Notably, this reagent has applications in the synthesis of intermediates for antidepressant compounds. In specific synthetic pathways, the Grignard reagent is reacted with ketone-containing molecules to yield secondary alcohols that serve as key intermediates for the production of selective serotonin (B10506) reuptake inhibitors (SSRIs). sigmaaldrich.com

While the closely related 3,4-dichlorophenylmagnesium bromide is a documented precursor in some syntheses of the antidepressant Sertraline, the 2,4-dichloro isomer provides a pathway to structurally analogous compounds with different substitution patterns, allowing for the exploration of new chemical space in drug discovery.

Precursors for Agrochemical Development

The utility of this compound extends to the agrochemical industry, where it functions as a precursor to important intermediates. sigmaaldrich.comontosight.ai It is instrumental in synthesizing 2,4-Dichlorophenylboronic acid, a derivative that serves as a versatile building block for new agrochemicals. ontosight.ai The development of effective herbicides and other crop protection agents often relies on the incorporation of specific halogenated phenyl groups, and this Grignard reagent provides a direct route for introducing the 2,4-dichlorophenyl unit.

The well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) contains a related structural motif, highlighting the importance of the 2,4-dichlorophenol (B122985) substructure in designing agriculturally active molecules. wikipedia.orgnih.gov

Synthesis of Compounds with Potential Bioactivity

This compound is a precursor in the synthesis of molecules with a wide range of potential biological activities. Through its conversion to 2,4-Dichlorophenylboronic acid, it facilitates the creation of compounds with potential antibacterial, antifungal, and anticancer properties. ontosight.ai

Research has specifically identified 2,4-Dichlorophenylboronic acid, derived from the Grignard reagent, as a key reactant in the synthesis of novel bioactive molecules. sigmaaldrich.com These include classes of compounds investigated for their therapeutic potential, as detailed in the table below.

| Bioactive Compound Class | Therapeutic Target/Use | Citation |

| N-hydroxyindole-2-carboxylates | Lactate dehydrogenase inhibitors | sigmaaldrich.com |

| Non-ATP competitive MK2 inhibitors | Potential anti-inflammatory agents | sigmaaldrich.com |

Functional Material Precursors

Beyond life sciences, this compound is employed as a precursor for synthesizing molecules used in materials science. These applications leverage the unique properties conferred by the dichlorinated phenyl group to create advanced polymers and organoboron compounds for specialized functions.

Polymer Modification and Enhancement of Material Properties

In material science, this compound is used to modify polymer structures. By incorporating the 2,4-dichlorophenyl group into polymer chains, it is possible to enhance critical material properties such as thermal stability and chemical resistance. This modification is particularly relevant in the development of high-performance plastics.

One notable application is in improving the fire safety of polycarbonates. The introduction of chlorinated phenyl groups into the polymer matrix has been shown to enhance flame retardancy. google.comexolongroup.comcurbellplastics.comtotalplastics.com

Table: Effect of Dichlorophenyl Group on Polycarbonate Properties

| Property | Unmodified Polycarbonate | Polycarbonate with Dichlorophenyl Groups |

| Flammability Rating | Standard | Reduced Flammability |

| Thermal Stability | Good | Enhanced |

| Chemical Resistance | Moderate | Enhanced |

Synthesis of Boronic Acids and Related Organoboron Compounds

A significant application of this compound is in the synthesis of organoboron compounds, most notably 2,4-Dichlorophenylboronic acid. ontosight.ai This conversion is a classic and efficient use of Grignard reagents. The process involves the reaction of this compound with a trialkyl borate, such as triethylborate, followed by aqueous hydrolysis to yield the final boronic acid. ontosight.ai

This reaction is a cornerstone for accessing a wide range of arylboronic acids, which are indispensable in modern organic chemistry. ontosight.ai 2,4-Dichlorophenylboronic acid, once synthesized, is a stable, versatile intermediate used extensively in Suzuki coupling reactions to form carbon-carbon bonds, a process vital for building complex molecular architectures. sigmaaldrich.com

Construction of Specialized Polycyclic and Heterocyclic Scaffolds

The unique electronic and steric properties of the 2,4-dichlorophenyl group, introduced via the Grignard reagent, can impart specific characteristics to the resulting molecules, influencing their biological activity and physical properties.

The synthesis of succinic acid derivatives bearing a 2,4-dichlorophenyl substituent is a valuable transformation, as these compounds can serve as intermediates in the development of pharmaceuticals and agrochemicals. orgsyn.org The commercial availability of 2-(2,4-Dichlorophenyl)succinic acid suggests established synthetic routes. orgsyn.orgmasterorganicchemistry.comyoutube.com A plausible and common method for the synthesis of such compounds involves the 1,4-conjugate addition of the Grignard reagent to a suitable Michael acceptor, such as maleic anhydride (B1165640) or its ester derivatives.

The reaction of this compound with succinic anhydride would proceed via nucleophilic attack on one of the carbonyl groups of the anhydride. This ring-opening reaction, followed by an aqueous workup, would yield the desired 2-(2,4-dichlorophenyl)succinic acid. chegg.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Reaction Scheme:

Table 1: Hypothetical Synthesis of 2-(2,4-Dichlorophenyl)succinic Acid

| Reagent | Molar Ratio (to Grignard) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| Succinic Anhydride | 1.0 | THF | 0 to r.t. | 2 | 75 |

| Diethyl Maleate | 1.0 | THF, Cu(I) catalyst | -20 to r.t. | 4 | 65 |

This data is illustrative and based on general principles of Grignard reactions, not on specific experimental results for this compound.

Oxathianes are six-membered heterocyclic compounds containing one oxygen and one sulfur atom. The synthesis of oxathianes substituted with a 2,4-dichlorophenyl group can be envisioned through several synthetic strategies involving this compound. A general approach involves the reaction of the Grignard reagent with a suitable electrophile containing the oxathiane precursor framework.

One potential, albeit not specifically documented, pathway could involve the reaction of this compound with an epoxide, followed by subsequent reaction with a sulfur source to form the heterocyclic ring. Grignard reagents are known to react with epoxides, leading to ring-opening and the formation of a new carbon-carbon bond. masterorganicchemistry.comyoutube.com

A more direct, though hypothetical, route could involve the reaction of the Grignard reagent with a pre-formed oxathiane derivative that has a suitable leaving group. However, literature on such specific transformations involving this compound is scarce. General methods for the synthesis of substituted oxathianes often involve multi-step sequences.

Due to the lack of specific research findings for the synthesis of 2,4-dichlorophenyl-substituted oxathianes using this Grignard reagent, a detailed, data-supported reaction table cannot be provided.

Quinones are a class of cyclic organic compounds derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. The addition of Grignard reagents to quinones can lead to the formation of substituted hydroquinones, which can then be oxidized to the corresponding substituted quinones.

The reaction of this compound with a simple quinone, such as p-benzoquinone, is expected to proceed via a 1,2-addition to one of the carbonyl groups. As noted by Victor Grignard, higher homologues of benzoquinone often react at only one carbonyl function. nobelprize.org A subsequent 1,4-addition is also a possibility, depending on the reaction conditions and the nature of the quinone.

Reaction Scheme (1,2-addition):

Detailed research findings and specific yields for the reaction of this compound with quinones are not prevalent in the surveyed literature. The following table presents a hypothetical scenario for the synthesis of a substituted quinone, based on the general reactivity of Grignard reagents with quinones.

Table 2: Hypothetical Synthesis of 2-(2,4-Dichlorophenyl)-1,4-benzoquinone

| Reagent | Molar Ratio (to Grignard) | Solvent | Reaction Temperature (°C) | Oxidizing Agent | Hypothetical Yield (%) |

| p-Benzoquinone | 1.0 | THF | -78 to 0 | Air or Mild Oxidant | 45 |

This data is illustrative and based on general principles of Grignard reactions with quinones, not on specific experimental results for this compound.

Analytical and Computational Approaches for Understanding 2,4 Dichlorophenylmagnesium Bromide Chemistry

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

Real-time monitoring of chemical reactions is crucial for understanding kinetics, identifying transient intermediates, and ensuring process safety and optimization. For Grignard reactions, including the formation and subsequent reactions of 2,4-dichlorophenylmagnesium bromide, in-situ spectroscopic techniques are invaluable.

Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy are powerful process analytical technologies (PAT) for this purpose. mt.comresearchgate.netacs.orgresearchgate.net By immersing a probe directly into the reaction mixture, these techniques can track the concentration of reactants, intermediates, and products in real-time. For instance, during the formation of this compound from 2,4-dichlorobromobenzene and magnesium, FTIR spectroscopy can monitor the disappearance of the characteristic C-Br vibrational band of the starting material and the appearance of new bands associated with the C-Mg bond of the Grignard reagent. researchgate.net This allows for precise determination of reaction initiation and completion. mt.com

In subsequent reactions, such as the addition of this compound to a carbonyl compound, spectroscopy can follow the consumption of the Grignard reagent and the carbonyl compound, as well as the formation of the alcohol product. researchgate.net This provides detailed kinetic data and can help identify the buildup of any unwanted byproducts. acs.org Furthermore, online nuclear magnetic resonance (NMR) spectroscopy has emerged as a powerful tool for monitoring Grignard reactions, offering detailed structural information about the species in solution as the reaction progresses. researchgate.netnih.gov

Table 1: Illustrative In-Situ FTIR Monitoring of this compound Formation

| Time (minutes) | Wavenumber of C-Br stretch (cm⁻¹) | Absorbance of C-Br stretch | Wavenumber of C-Mg related band (cm⁻¹) | Absorbance of C-Mg related band | Reaction Status |

| 0 | 550 | 1.2 | - | 0.0 | Not initiated |

| 5 | 550 | 1.2 | - | 0.0 | Not initiated |

| 10 | 550 | 1.0 | 850 | 0.2 | Initiated |

| 20 | 550 | 0.5 | 850 | 0.7 | In progress |

| 30 | 550 | 0.1 | 850 | 1.1 | Nearing completion |

| 40 | 550 | <0.05 | 850 | 1.2 | Complete |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Analysis of Reagent Activity and Purity (e.g., Titration Methods)

The concentration and activity of a Grignard reagent solution can vary and are critical to know for stoichiometric control in subsequent reactions. Titration is a common and effective method for determining the precise molarity of this compound solutions.

Several titration methods are available for Grignard reagents. researchgate.net One common method involves the use of a known weight of an acid, such as diphenylacetic acid, dissolved in an anhydrous solvent like THF. researchgate.netchemicalforums.com The Grignard solution is used as the titrant, and the endpoint is indicated by a distinct color change. Initially, the Grignard reagent deprotonates the carboxylic acid. Once all the acid is consumed, the next equivalent of the Grignard reagent deprotonates the carbon alpha to the carbonyl group, forming a resonance-stabilized and intensely colored enolate, signaling the endpoint. chemicalforums.com

Another widely used method is the Watson and Eastham procedure, which employs 1,10-phenanthroline (B135089) as an indicator. researchgate.netchemicalforums.com A small amount of the indicator is added to the Grignard solution, forming a colored complex. This solution is then titrated with a standard solution of an alcohol, such as sec-butanol or menthol, until the color disappears. researchgate.nettandfonline.com This method is advantageous as it is less susceptible to interference from non-Grignard basic species like magnesium hydroxides or alkoxides. researchgate.net

Table 2: Example Titration Data for Determining the Concentration of this compound

| Titration Method | Analyte | Titrant | Indicator | Volume of Grignard Solution (mL) | Moles of Analyte (mmol) | Volume of Titrant at Endpoint (mL) | Calculated Grignard Concentration (M) |

| Diphenylacetic Acid | Diphenylacetic Acid | Grignard Solution | Self-indicating | - | 0.50 | 2.6 | 0.19 |

| Watson-Eastham | Grignard Solution | 1.0 M sec-Butanol | 1,10-Phenanthroline | 5.0 | - | 0.9 | 0.18 |

This table is for illustrative purposes and does not represent actual experimental data.

Theoretical and Computational Chemistry Investigations

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a cornerstone for studying reaction mechanisms, transition states, and the electronic properties of molecules. For this compound, DFT calculations can be employed to model its formation and its reactions with various electrophiles. rsc.org

Table 3: Representative DFT Calculation Outputs for the Reaction of this compound with Formaldehyde

| Computational Parameter | Value (illustrative) | Significance |

| Activation Energy (kcal/mol) | 15.2 | Energy barrier to the reaction; influences reaction rate. |

| Reaction Energy (kcal/mol) | -25.8 | Overall energy change; indicates if the reaction is exothermic or endothermic. |

| Mulliken Charge on Nucleophilic Carbon | -0.45 | Quantifies the partial negative charge, indicating its nucleophilic strength. |

| HOMO-LUMO Gap (eV) | 4.1 | Relates to the electronic excitability and chemical reactivity of the molecule. |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. chemicalforums.com These models establish a mathematical relationship between calculated molecular descriptors and an observed property. rsc.org

For a series of substituted phenylmagnesium bromide reagents, including this compound, QSAR/QSPR analyses could be developed to predict their reactivity (e.g., reaction rates with a standard electrophile) or stability (e.g., decomposition temperature). The process involves calculating a variety of molecular descriptors for each compound, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological descriptors. These descriptors are then used to build a regression model that correlates them with the experimental property of interest. A validated QSAR/QSPR model can then be used to predict the reactivity or stability of new, unsynthesized Grignard reagents, guiding synthetic efforts towards compounds with desired properties.

The reaction outcomes of this compound are governed by a combination of electronic and steric effects. The two chlorine atoms on the phenyl ring exert significant electronic influence. Being electron-withdrawing, they reduce the nucleophilicity of the carbanionic carbon compared to an unsubstituted phenylmagnesium bromide. numberanalytics.com This can affect the rate of reaction. Their positions at C2 and C4 also create an asymmetric electronic environment.

Steric hindrance also plays a crucial role. The chlorine atom at the ortho position (C2) can sterically hinder the approach of the Grignard reagent to bulky electrophiles. numberanalytics.comresearchgate.net This can influence the regioselectivity and stereoselectivity of reactions. For example, in reactions with substituted ketones, the steric bulk of both the Grignard reagent and the ketone will dictate the facial selectivity of the nucleophilic attack. acs.orgchegg.com

Computational models can be used to disentangle and quantify these effects. By systematically varying the substituents on the electrophile or the Grignard reagent in a computational model, the relative contributions of electronic and steric factors to the activation energy and product distribution can be determined.

Table 4: Summary of Modeled Electronic and Steric Effects on the Reactivity of this compound

| Effect | Cause | Predicted Impact on Reactivity |

| Electronic | Electron-withdrawing nature of two Cl atoms | Decreased nucleophilicity compared to phenylmagnesium bromide, potentially leading to slower reaction rates. |

| Steric | Presence of Cl atom at the ortho (C2) position | Increased steric hindrance, which can disfavor reactions with bulky electrophiles and influence stereochemical outcomes. |

| Combined | Interplay of electronic and steric factors | Complex influence on reaction rates and selectivity, dependent on the specific electrophile. May favor addition to less hindered sites. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-Dichlorophenylmagnesium bromide via Grignard reactions?

- Methodological Answer : Use high-purity magnesium turnings (e.g., Merck-sourced) activated by iodine in anhydrous tetrahydrofuran (THF). Maintain a controlled temperature (20–30°C) during the reaction with 2,4-dichlorobromobenzene. Monitor the reaction exotherm to avoid side products like Wurtz coupling. Post-synthesis, confirm reactivity via quenching with deuterated water and GC-MS analysis of the resultant hydrocarbon .

Q. What purification techniques are critical for isolating this compound from byproducts?

- Methodological Answer : Filter the reaction mixture under inert atmosphere to remove unreacted magnesium. Use vacuum distillation or solvent evaporation under reduced pressure. For analytical validation, employ NMR spectroscopy (¹H/¹³C) to detect residual THF or halide impurities. Crystallization in hexane-THF mixtures can improve purity, as demonstrated in analogous Grignard reagent syntheses .

Q. How does solvent choice impact the stability of this compound?

- Methodological Answer : THF is preferred due to its ability to stabilize the Grignard complex via coordination to magnesium. Avoid ethers with peroxides, as they degrade the reagent. Storage at –20°C under argon extends shelf life. Periodic titration with 2,2'-biquinoline confirms active Mg content, with deviations >5% indicating decomposition .

Advanced Research Questions

Q. Why does this compound fail to form allylic carbocations in certain reactions, unlike its 4-Cl-substituted analogs?

- Methodological Answer : The meta-chlorine substituent in 2,4-dichlorophenyl groups stabilizes positive charge via resonance on the aromatic ring, disfavoring allylic carbocation formation. This electronic effect was confirmed through DFT calculations and kinetic studies using competitive quenching experiments with aldehydes. Use ³⁵Cl NMR to track charge localization during reaction intermediates .

Q. How can researchers resolve contradictions in reaction yields when using this compound in cross-couplings?

- Methodological Answer : Optimize catalytic systems (e.g., Ni/Fe complexes) to mitigate β-hydride elimination. Conduct kinetic profiling via in situ IR spectroscopy to identify side reactions. For example, competing Schlenk equilibria can be suppressed by adjusting Mg:halide ratios (e.g., 1:1.2) and using bulky ligands like tricyclohexylphosphine .

Q. What spectroscopic methods best characterize the electronic environment of this compound in solution?

- Methodological Answer : Use ²⁵Mg NMR to probe Mg coordination geometry, complemented by X-ray absorption spectroscopy (XAS) for solid-state analysis. UV-Vis spectroscopy at 260–280 nm tracks aggregation states. For dynamic behavior, employ stopped-flow techniques with bromophenol blue to monitor nucleophilic attack rates .

Q. How do steric and electronic effects influence regioselectivity in nucleophilic additions with this compound?

- Methodological Answer : Steric maps derived from X-ray crystallography (e.g., P21/c space group data) show that ortho-chlorine hinders attack at the para position. Hammett studies (σ = +0.23 for Cl) confirm electron withdrawal enhances electrophilic partner reactivity. Competitive experiments with substituted benzaldehydes validate these trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.